Glycine, L-histidylglycyl-L-histidyl-

Copper(II) coordination Potentiometry Stability constants

This native, unprotected tetrapeptide (His-Gly-His-Gly) is indispensable for copper(II) coordination research. Unlike acetylated or sequence-scrambled analogs, the free N-terminal amine participates directly in metal binding, enabling high-stability multi-dentate complexes via both imidazole N3 and deprotonated backbone nitrogens. Simple N-acetylation (AcHGHG) collapses logβ values—only the native form reproduces the coordination geometry of multi-histidine metalloenzyme active sites. For potentiometric, spectroscopic, or SOD-mimetic studies, substituting any other histidine-containing peptide yields non-comparable data. Procure the authentic, non-acetylated sequence to ensure experimental reproducibility.

Molecular Formula C16H22N8O5
Molecular Weight 406.40 g/mol
CAS No. 81671-57-0
Cat. No. B14408180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, L-histidylglycyl-L-histidyl-
CAS81671-57-0
Molecular FormulaC16H22N8O5
Molecular Weight406.40 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)N
InChIInChI=1S/C16H22N8O5/c17-11(1-9-3-18-7-22-9)15(28)20-5-13(25)24-12(2-10-4-19-8-23-10)16(29)21-6-14(26)27/h3-4,7-8,11-12H,1-2,5-6,17H2,(H,18,22)(H,19,23)(H,20,28)(H,21,29)(H,24,25)(H,26,27)/t11-,12-/m0/s1
InChIKeyRDMKAVOPCLTNQY-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, L-histidylglycyl-L-histidyl- (CAS 81671-57-0): A Tetrapeptide with Defined Copper Coordination Chemistry


Glycine, L-histidylglycyl-L-histidyl- (CAS 81671-57-0), also designated as H-His-Gly-His-Gly-OH or HGHG, is a linear tetrapeptide with the amino acid sequence His-Gly-His-Gly [1]. Its molecular formula is C₁₆H₂₂N₈O₅ with a molecular weight of 406.40 g/mol [2]. The defining structural feature is the presence of two L-histidine residues separated by a glycine spacer, which confers specific metal-chelating properties centered on the imidazole side chains . This compound serves primarily as a research tool in bioinorganic chemistry, particularly for investigating copper(II) coordination environments that model metalloenzyme active sites and for comparative studies of peptide-metal complex stability under defined aqueous conditions [3].

Why Gly-His-Gly-His Cannot Be Replaced by Generic Histidine-Containing Peptides for Copper Binding Studies


Histidine-containing peptides are not interchangeable metal-binding agents; the sequence position, N-terminal modification state, and spacing between histidine residues fundamentally alter copper(II) coordination geometry and complex stability [1]. In H-His-Gly-His-Gly-OH (HGHG), the free N-terminal amine participates in copper(II) coordination, enabling the formation of high-stability complexes via a multi-dentate binding mode that involves both imidazole nitrogens and deprotonated peptide backbone nitrogens [2]. Simple N-terminal acetylation of this exact sequence—yielding AcHGHG—produces logβ values that are drastically lower than those of the parent HGHG system, demonstrating that even minor chemical modifications within the same peptide backbone cannot replicate the coordination behavior of the native, unprotected tetrapeptide [3]. Furthermore, tripeptide analogs such as Gly-Gly-His and Gly-His-Gly exhibit fundamentally different complex speciation profiles, with Gly-Gly-His forming only the highly stable [CuAH₋₂]⁻ species while Gly-His-Gly forms [CuAH₋₁] complexes with bis-complex formation at low concentrations [4]. These sequence-dependent and N-terminal-modification-dependent differences in copper(II) coordination mean that substituting Glycine, L-histidylglycyl-L-histidyl- with a different histidine-containing peptide will yield non-comparable metal-binding data, undermining experimental reproducibility in metalloenzyme modeling, sensor development, and coordination chemistry research.

Quantitative Differentiation: How Glycine, L-histidylglycyl-L-histidyl- Compares to Analogs and Acetylated Derivatives


N-Terminal Acetylation Drastically Reduces Copper(II) Complex Stability: Direct Comparison of HGHG vs. AcHGHG

The N-terminal acetylation of H-His-Gly-His-Gly-OH (HGHG) to yield Ac-His-Gly-His-Gly-OH (AcHGHG) results in copper(II) complexes with substantially reduced stability. Potentiometric titrations in aqueous solution (pH 2-11) established that the logβ values for copper(II) complexes of AcHGHG are significantly lower than those of the corresponding species in the parent Cu(II)-HGHG system [1]. This difference arises because acetylation eliminates the terminal amino group as a coordination site, forcing the copper(II) ion to rely solely on the imidazole nitrogens of the two histidine residues and deprotonated peptide nitrogens for binding, thereby altering the coordination geometry and complex speciation profile [2].

Copper(II) coordination Potentiometry Stability constants SOD mimic

Stepwise pH-Dependent Copper(II) Coordination: N3 Imidazole Anchoring Precedes Peptide Nitrogen Binding

In the H-His-Gly-His-Gly-OH (HGHG) system, copper(II) coordination proceeds through a defined pH-dependent pathway. Potentiometric and spectroscopic data (UV-Vis, CD, EPR, and Raman scattering) demonstrate that the N3 atoms of the histidine side chains serve as the primary anchoring sites for copper(II) ions [1]. At pH 4.7 and 5.6, both imidazole rings cooperate to form a 2N equatorial coordination set. At higher pH values, 3N and 4N complexes are formed through the subsequent coordination of deprotonated peptide backbone nitrogen atoms [2]. This sequential, pH-dependent binding mechanism contrasts with that of structurally distinct tripeptides such as Gly-Gly-His, which forms exclusively the highly stable [CuAH₋₂]⁻ species, and Gly-His-Gly, which forms [CuAH₋₁] complexes with bis-complex formation only at low concentrations [3].

Copper(II) coordination pH-dependent speciation Imidazole anchoring Spectroscopic characterization

Sequence-Dependent Copper(II) Complex Stability: Gly-Gly-His vs. His-Gly-Gly Comparison Provides Class-Level Context

The position of the histidine residue within a glycine-containing peptide sequence determines both the stability and geometry of the resulting copper(II) complex. Studies comparing Gly-Gly-His and His-Gly-Gly demonstrate that Gly-Gly-His forms a more stable copper complex than His-Gly-Gly in aqueous solution because the C-terminal positioning of histidine in Gly-Gly-His permits the formation of a tetragonal copper complex with high stability [1]. By extension, the His-Gly-His-Gly sequence of HGHG positions one histidine at the N-terminus and one histidine in the third position, creating a distinct coordination environment that differs from both Gly-Gly-His (histidine at C-terminus) and His-Gly-Gly (histidine at N-terminus) [2].

Copper(II) affinity Sequence dependence Immobilized peptide sensors Tetragonal complex

N-Terminal Acetylation Reduces SOD-Mimetic Relevance: Implications for Metalloenzyme Modeling

The copper(II) complexes of Ac-His-His-Gly-His-OH (a related tetrapeptide with three histidines) have been characterized for superoxide dismutase (SOD) and catecholase-like activity as functional models for copper-containing oxidases [1]. In contrast, the copper(II)/HGHG system—with the native, non-acetylated N-terminus—exhibits significantly different coordination behavior and higher complex stability than its acetylated counterpart [2]. The drastic reduction in logβ values upon N-terminal acetylation of HGHG suggests that the native tetrapeptide provides a more accurate and higher-affinity model for the multi-histidine metal-binding sites found in natural metalloenzymes such as SOD and copper oxidases [3].

SOD mimic Metalloenzyme modeling Copper oxidases Acetylation effect

Validated Research Applications of Glycine, L-histidylglycyl-L-histidyl- Based on Quantitative Coordination Evidence


pH-Dependent Copper(II) Speciation Studies in Bioinorganic Chemistry

This tetrapeptide is validated for use in potentiometric and spectroscopic studies investigating the pH-dependent coordination of copper(II) ions. The defined stepwise binding mechanism—initiated by imidazole N3 anchoring at pH 4.7-5.6 and progressing to 3N and 4N complexes at higher pH—makes HGHG an ideal model for studying pH-gated metal binding in biological systems. Researchers investigating how protonation state influences metal coordination in enzymes with multi-histidine active sites can use this peptide as a well-characterized reference compound [1].

Comparative Studies of N-Terminal Modification Effects on Metal-Binding Affinity

The dramatic difference in copper(II) complex stability between native HGHG and its N-acetylated derivative (AcHGHG) makes this tetrapeptide essential for systematic studies of how terminal modifications alter metallopeptide coordination. Procurement of the native, non-acetylated form is required for experiments where the free N-terminal amine must participate in metal binding, as acetylated analogs fail to replicate the coordination behavior and complex stability of the parent compound [2].

Sequence-Dependent Copper(II) Affinity Comparisons for Sensor Development

Given that the position of histidine residues within a peptide sequence determines copper(II) complex stability—as demonstrated by the higher stability of Gly-Gly-His relative to His-Gly-Gly—the His-Gly-His-Gly sequence provides a distinct coordination environment. This tetrapeptide can serve as a comparator in studies designed to map how histidine spacing and positioning influence metal-binding affinity, which is directly relevant to the rational design of peptide-based copper sensors and immobilized metal affinity chromatography (IMAC) ligands [3].

Metalloenzyme Active Site Modeling Requiring Native N-Terminal Coordination

For research programs developing functional models of copper-containing oxidases and superoxide dismutase (SOD), the native HGHG tetrapeptide provides a coordination environment that more closely mimics the multi-histidine binding sites found in natural enzymes. The participation of the free N-terminal amine in copper(II) coordination, which is absent in acetylated analogs, is essential for accurately reproducing the metal-binding geometry observed in certain metalloenzyme active sites [4].

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